molecular formula C18H36O5 B3343894 Floionolic acid CAS No. 583-86-8

Floionolic acid

Cat. No.: B3343894
CAS No.: 583-86-8
M. Wt: 332.5 g/mol
InChI Key: OISFHODBOQNZAG-IAGOWNOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Floionolic acid typically involves the hydroxylation of octadecanoic acid. This can be achieved through various methods, including:

    Chemical Hydroxylation: Using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce hydroxyl groups at specific positions on the fatty acid chain.

    Biocatalytic Methods: Utilizing enzymes such as lipoxygenases or cytochrome P450 monooxygenases to selectively hydroxylate octadecanoic acid.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources such as Cannabis sativa, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed using the aforementioned hydroxylation techniques.

Chemical Reactions Analysis

Types of Reactions

Floionolic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Esterification: Formation of esters.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Floionolic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying hydroxylation reactions and fatty acid metabolism.

    Biology: Investigated for its role in plant physiology and its presence in Cannabis sativa.

    Medicine: Explored for potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Floionolic acid involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: this compound can inhibit enzymes involved in fatty acid metabolism, such as lipoxygenases.

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing antioxidant effects.

    Anti-inflammatory Effects: By modulating signaling pathways involved in inflammation, this compound can reduce inflammatory responses.

Comparison with Similar Compounds

Floionolic acid can be compared with other long-chain fatty acids such as:

    Stearic Acid: Lacks hydroxyl groups, making it less reactive in hydroxylation reactions.

    Oleic Acid: Contains a double bond but lacks hydroxyl groups, differing in its chemical reactivity and biological properties.

    Linoleic Acid: Contains multiple double bonds but lacks hydroxyl groups, making it distinct in its chemical behavior and applications.

This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to other long-chain fatty acids.

Properties

IUPAC Name

(9R,10R)-9,10,18-trihydroxyoctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h16-17,19-21H,1-15H2,(H,22,23)/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISFHODBOQNZAG-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCO)CCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219810
Record name Octadecanoic acid, 9,10,18-trihydroxy-, (R*,R*)-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17705-68-9, 583-86-8, 36700-37-5
Record name Octadecanoic acid, 9,10,18-trihydroxy-, (R*,R*)-(+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17705-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phloionolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phloionolic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017705689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phloionolic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 9,10,18-trihydroxy-, (R*,R*)-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHLOIONOLIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5RFM36A18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHLOIONOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GA1534ULN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHLOIONOLIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK56M2855
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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